molecular formula C17H11FO4 B15021489 3-(4-Fluorobenzoyl)-1-benzofuran-5-yl acetate

3-(4-Fluorobenzoyl)-1-benzofuran-5-yl acetate

Cat. No.: B15021489
M. Wt: 298.26 g/mol
InChI Key: QYJOYZGGJALODU-UHFFFAOYSA-N
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Description

3-(4-Fluorobenzoyl)-1-benzofuran-5-yl acetate is a chemical compound that belongs to the class of benzofuran derivatives It is characterized by the presence of a fluorobenzoyl group and an acetate group attached to the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorobenzoyl)-1-benzofuran-5-yl acetate typically involves the reaction of 4-fluoroacetophenone with diethyl carbonate and sodium hydride as the base. This reaction yields ethyl (4-fluorobenzoyl)acetate, which can then be further reacted with benzofurazan oxide to produce the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorobenzoyl)-1-benzofuran-5-yl acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Fluorobenzoyl)-1-benzofuran-5-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Fluorobenzoyl)-1-benzofuran-5-yl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its benzofuran core and fluorobenzoyl group make it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C17H11FO4

Molecular Weight

298.26 g/mol

IUPAC Name

[3-(4-fluorobenzoyl)-1-benzofuran-5-yl] acetate

InChI

InChI=1S/C17H11FO4/c1-10(19)22-13-6-7-16-14(8-13)15(9-21-16)17(20)11-2-4-12(18)5-3-11/h2-9H,1H3

InChI Key

QYJOYZGGJALODU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)OC=C2C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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